Cas no 2034418-98-7 (5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane)

5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic heterocyclic compound featuring a fused pyrimidine and oxa-azabicycloheptane scaffold. Its unique structure imparts rigidity and stereochemical specificity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s bicyclic framework enhances stability and bioavailability, while the pyrimidine moiety offers potential for hydrogen bonding and π-stacking interactions, useful in drug design. Its well-defined stereochemistry allows for precise control in chiral synthesis. This compound is particularly suited for applications requiring constrained geometries or as a building block for bioactive molecules targeting enzymes or receptors. Handling requires standard precautions for organic bases.
5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane structure
2034418-98-7 structure
Product Name:5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane
CAS No:2034418-98-7
MF:C11H15N3O
MW:205.256302118301
CID:5965027
PubChem ID:119103542
Update Time:2025-05-21

5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane Chemical and Physical Properties

Names and Identifiers

    • 5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane
    • F6543-1961
    • 5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
    • AKOS026703299
    • 2034418-98-7
    • CHEMBL4920913
    • Inchi: 1S/C11H15N3O/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3
    • InChI Key: CEKWJGYKCYAQCW-UHFFFAOYSA-N
    • SMILES: O1CC2CC1CN2C1N=C(C)C=C(C)N=1

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.2Ų

5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6543-1961-2μmol
5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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$85.5 2023-09-08
Life Chemicals
F6543-1961-5μmol
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F6543-1961-1mg
5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Life Chemicals
F6543-1961-2mg
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F6543-1961-3mg
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F6543-1961-4mg
5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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F6543-1961-5mg
5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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F6543-1961-10mg
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F6543-1961-15mg
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5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane Related Literature

Additional information on 5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo2.2.1heptane

5-(4,6-Dimethylpyrimidin-2-yl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane: A Comprehensive Overview

The compound with CAS No. 2034418-98-7, commonly referred to as 5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This bicyclic compound belongs to the class of azabicyclo derivatives, which are known for their versatility in binding to various biological targets, making them valuable in the design of therapeutic agents.

5-(4,6-Dimethylpyrimidin-2-yl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane is characterized by a fused bicyclic system comprising a pyrimidine ring and a morpholine-like structure. The presence of the pyrimidine moiety introduces significant electronic and steric effects, which can influence the compound's interaction with biological systems. Recent studies have highlighted the importance of such heterocyclic systems in modulating enzyme activity and receptor binding, particularly in the context of anticancer and anti-inflammatory therapies.

One of the most notable aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Researchers have demonstrated that 5-(4,6-dimethylpyrimidin-2-yl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane exhibits selective inhibition against specific kinase targets, suggesting its utility in targeted therapy development.

In addition to its enzymatic activity modulation, this compound has shown promise in enhancing cellular uptake and bioavailability when incorporated into drug delivery systems. Its bicyclic structure provides stability and enhances solubility, which are crucial factors for effective drug performance in vivo. Recent advancements in nanotechnology have enabled the use of this compound as a scaffold for constructing drug delivery vehicles, further expanding its potential applications in medicinal chemistry.

The synthesis of 5-(4,6-Dimethylpyrimidin-2-Yl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrimidine ring through condensation reactions and subsequent cyclization to form the bicyclic system. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and reduce production costs while maintaining high purity standards.

From an environmental standpoint, this compound has been evaluated for its biodegradability and ecological impact under various conditions. Studies indicate that it exhibits moderate biodegradation rates under aerobic conditions, aligning with regulatory guidelines for chemical safety assessment.

In conclusion, 5-(4,6-Dimethylpyrimidin-2-Yl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane represents a significant advancement in the field of heterocyclic chemistry with promising applications across multiple therapeutic areas. Its unique structural features and versatile functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and development.

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